Cas no 36-37-3 (3-nitrotoluene)

3-nitrotoluene structure
3-nitrotoluene structure
Product Name:3-nitrotoluene
CAS-nummer:36-37-3
MF:C7H7NO2
MW:137.135981798172
CID:921279
PubChem ID:7422
Update Time:2025-04-19

3-nitrotoluene Chemische en fysische eigenschappen

Naam en identificatie

    • 3-nitrotoluene
    • 3-Nitrotoluol
    • Nitrotoluene, m-
    • MNT
    • m-nitro toluene
    • SCHEMBL19334362
    • Method 8330 Calibration Standard Solution B; 3-Nitrotoluene
    • m-Methylnitrobenzene
    • AKOS000121051
    • Tox21_300007
    • Nitrotoluene, m-isomer
    • NSC9578
    • SCHEMBL92055
    • DTXSID90210136
    • HMS3039H14
    • Z104508722
    • MLS001055494
    • m-Nitrotoluene, liquid or solid [UN1664] [Poison]
    • W-100052
    • NCGC00090732-01
    • Tox21_202435
    • 3-NITROTOLUENE [HSDB]
    • m-Nitrotoluene
    • SCHEMBL10731554
    • Q2816005
    • 99-08-1
    • 3-Nitrobenzyl radical
    • DTXSID5021831
    • CAS-99-08-1
    • BDBM50008563
    • WLN: WNR C1
    • 3-Nitrotoluene, analytical standard
    • m-Nitrotoluene, liquid or solid
    • M-NITROTOLUENE [MI]
    • F21441
    • NCGC00090732-03
    • N0274
    • InChI=1/C7H7NO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H
    • 36-37-3
    • NCGC00254182-01
    • NSC-9578
    • STL283957
    • 3-Methyl-1-nitrobenzene
    • Guaranteed Reagent,99.0%
    • 3NT
    • NSC 9578
    • M-MONONITROTOLUENE
    • MFCD00007265
    • CCRIS 2312
    • NCGC00259984-01
    • UNII-29A9W826KQ
    • SMR000677943
    • C19486
    • 1-methyl-3-nitro-benzene
    • NCGC00090732-02
    • 3-Nitrotoluene, 99%
    • NCGC00090732-04
    • EINECS 202-728-6
    • CHEMBL114059
    • m-Nitrotoluol
    • F0001-2330
    • 3-Methylnitrobenzene
    • EN300-21681
    • UN 1664
    • Toluene, m-nitro-
    • 1-Methyl-3-nitrobenzene
    • NS00002108
    • A845960
    • meta-Nitrotoluol
    • Benzene, 1-methyl-3-nitro-
    • BS-43801
    • CHEBI:39931
    • HSDB 2937
    • 29A9W826KQ
    • EC 202-728-6
    • DTXCID001831
    • Inchi: 1S/C7H7NO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3
    • InChI-sleutel: QZYHIOPPLUPUJF-UHFFFAOYSA-N
    • LACHT: [O-][N+](C1=CC=CC(C)=C1)=O

Berekende eigenschappen

  • Exacte massa: 137.047678466g/mol
  • Monoisotopische massa: 137.047678466g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 0
  • Complexiteit: 130
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.4
  • Topologisch pooloppervlak: 45.8Ų

Experimentele eigenschappen

  • Ionisatiepotentieel: 9.48 eV
  • Dichtheid: 4.73 (NTP, 1992) (Relative to Air)
  • Smeltpunt: 59.9 °F (NTP, 1992)
  • Kookpunt: 450.7 °F at 760 mm Hg (NTP, 1992)
  • Vlampunt: 223 °F (NTP, 1992)
  • Brekindex: Index of refraction: 1.5466 at 10 °C
  • LogboekP: log Kow = 2.45
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